2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride
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Overview
Description
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H5ClN2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scaling up this process could be feasible, given the efficiency and high yields reported in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Triethylamine: Used as a base in the synthesis process.
Dimethyl Sulfoxide (DMSO): Used as a solvent in the synthesis process.
Microwave Irradiation: Used to accelerate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted benzothiophene derivatives.
Scientific Research Applications
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of kinase inhibitors, which are important in cancer research.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors due to their electronic properties.
Drug Discovery: The compound is used in fragment-based drug discovery and hit identification for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the active site of the kinase enzyme, thereby inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: The non-hydrochloride form of the compound.
3-Aminobenzo[b]thiophene: A similar compound with different substituents on the benzothiophene ring.
2-Amino-3-chlorobenzo[b]thiophene: Another derivative with the amino and chloro groups in different positions.
Uniqueness
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both amino and chloro groups on the benzothiophene ring allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.
Biological Activity
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research studies, case analyses, and findings that highlight its therapeutic potential.
- Molecular Formula : C₉H₆ClN₂S
- Molecular Weight : 174.22 g/mol
- CAS Number : 18774-47-5
- Structure : The compound features a benzo[b]thiophene core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-amino-6-chlorobenzo[b]thiophene derivatives exhibit promising anticancer properties. For instance:
- Cell Cycle Arrest : Research has shown that certain derivatives can arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies .
- Cytotoxicity : In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, with IC₅₀ values often reported in the low micromolar range. For example, one derivative showed IC₅₀ values of 0.021 - 0.071 μM against melanoma and prostate cancer cells .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity:
- Inhibition of TNF-α Release : Similar compounds have been reported to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. This inhibition was observed in models of lipopolysaccharide (LPS)-induced inflammation .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- p38 MAPK Pathway : Compounds targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown efficacy in modulating inflammatory responses and promoting apoptosis in cancer cells . The inhibition of downstream kinases such as MK2 is particularly noteworthy as it plays a role in TNF-α signaling and cellular stress responses.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzo[b]thiophene derivatives, including this compound. The results indicated significant antiproliferative activity against HeLa and A549 cell lines with IC₅₀ values ranging from 8.99 μM to 12.19 μM after 48 hours of treatment .
Case Study 2: Inflammatory Response Modulation
In another investigation, researchers assessed the anti-inflammatory effects of a related compound on LPS-stimulated macrophages. The compound effectively reduced TNF-α levels by up to 97.7% at a concentration of 10 mM, suggesting a strong anti-inflammatory potential .
Properties
Molecular Formula |
C9H6Cl2N2S |
---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-amino-6-chloro-1-benzothiophene-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H5ClN2S.ClH/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5;/h1-3H,12H2;1H |
InChI Key |
MPGLOEICILNHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2C#N)N.Cl |
Origin of Product |
United States |
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